molecular formula C6H5BrOS B15093998 Phenol, 5-bromo-2-mercapto- CAS No. 113269-55-9

Phenol, 5-bromo-2-mercapto-

Cat. No.: B15093998
CAS No.: 113269-55-9
M. Wt: 205.07 g/mol
InChI Key: DWULLSCEGLJSIK-UHFFFAOYSA-N
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Description

Phenol, 5-bromo-2-mercapto- is an organic compound characterized by the presence of a bromine atom and a thiol group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-bromo-2-mercapto- typically involves the bromination of 2-mercaptophenol. This can be achieved by reacting 2-mercaptophenol with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of Phenol, 5-bromo-2-mercapto- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Phenol, 5-bromo-2-mercapto- undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Phenol, 5-bromo-2-mercapto- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 5-bromo-2-mercapto- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Phenol, 5-bromo-2-mercapto- can be compared with other similar compounds such as:

    2-Mercaptophenol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    5-Bromo-2-hydroxybenzenethiol: Similar structure but with different substitution patterns, leading to variations in properties and applications.

    Phenol, 2-mercapto-: Lacks the bromine atom, affecting its chemical and biological behavior.

Properties

CAS No.

113269-55-9

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

IUPAC Name

5-bromo-2-sulfanylphenol

InChI

InChI=1S/C6H5BrOS/c7-4-1-2-6(9)5(8)3-4/h1-3,8-9H

InChI Key

DWULLSCEGLJSIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)S

Origin of Product

United States

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